molecular formula C17H18N2O3 B2451604 4-({[(4-methoxybenzoyl)oxy]imino}methyl)-N,N-dimethylaniline CAS No. 331460-36-7

4-({[(4-methoxybenzoyl)oxy]imino}methyl)-N,N-dimethylaniline

Cat. No. B2451604
CAS RN: 331460-36-7
M. Wt: 298.342
InChI Key: VCLXMUQUAZYEDN-LDADJPATSA-N
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Description

“4-({[(4-methoxybenzoyl)oxy]imino}methyl)-N,N-dimethylaniline” is a chemical compound with the CAS No. 331460-36-7. It is also known by other names such as Benzaldehyde, 4-(dimethylamino)-, O-(4-methoxybenzoyl)oxime; (E)-{[4-(dimethylamino)phenyl]methylidene}amino 4-methoxybenzoate; and N-([4-(DIMETHYLAMINO)PHENYL]METHYLENE)-N-[(4-METHOXYBENZOYL)OXY]AMINE .


Synthesis Analysis

The molecular structures of “4-({[(4-methoxybenzoyl)oxy]imino}methyl)-N,N-dimethylaniline” and related compounds have been synthesized via the Schiff bases reduction route . The reduction process involves the use of powerful reducing agents such as sodium borohydride (NaBH4), which is known for its selectivity and does not affect reducible substituents such as nitro and chloride during the reduction process .


Molecular Structure Analysis

The molecular structure of “4-({[(4-methoxybenzoyl)oxy]imino}methyl)-N,N-dimethylaniline” consists of asymmetric units of C16H20N2O . The structure is stabilized by secondary intermolecular interactions .


Chemical Reactions Analysis

The synthesis of “4-({[(4-methoxybenzoyl)oxy]imino}methyl)-N,N-dimethylaniline” involves the reduction of Schiff bases . This process is facilitated by the use of reducing agents such as sodium borohydride (NaBH4) .

Scientific Research Applications

Future Directions

“4-({[(4-methoxybenzoyl)oxy]imino}methyl)-N,N-dimethylaniline” and related compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate . They also form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals .

properties

IUPAC Name

[(E)-[4-(dimethylamino)phenyl]methylideneamino] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-19(2)15-8-4-13(5-9-15)12-18-22-17(20)14-6-10-16(21-3)11-7-14/h4-12H,1-3H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLXMUQUAZYEDN-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NOC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/OC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({[(4-methoxybenzoyl)oxy]imino}methyl)-N,N-dimethylaniline

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